Tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate

Lipophilicity CNS drug design ADME

Tert‑butyl 3‑(difluoromethyl)azetidine‑1‑carboxylate is a Boc‑protected, 3‑CF₂H‑substituted azetidine that serves as a versatile fluorinated building block in early‑stage medicinal chemistry. With an XLogP3‑AA of 2.0 and a topological polar surface area of 29.5 Ų, it resides in a lipophilicity‑polarity window distinct from its closest non‑fluorinated, mono‑fluorinated, and hydroxy‑methyl analogs.

Molecular Formula C9H15F2NO2
Molecular Weight 207.221
CAS No. 1354792-75-8
Cat. No. B567059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(difluoromethyl)azetidine-1-carboxylate
CAS1354792-75-8
Synonymstert-butyl 3-(difluoroMethyl)azetidine-1-carboxylate
Molecular FormulaC9H15F2NO2
Molecular Weight207.221
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C(F)F
InChIInChI=1S/C9H15F2NO2/c1-9(2,3)14-8(13)12-4-6(5-12)7(10)11/h6-7H,4-5H2,1-3H3
InChIKeyNHKSMFCAJROIRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate CAS 1354792-75-8 – Procurement-Ready Physicochemical Baseline for Medicinal Chemistry Building Block Selection


Tert‑butyl 3‑(difluoromethyl)azetidine‑1‑carboxylate is a Boc‑protected, 3‑CF₂H‑substituted azetidine that serves as a versatile fluorinated building block in early‑stage medicinal chemistry [1]. With an XLogP3‑AA of 2.0 and a topological polar surface area of 29.5 Ų, it resides in a lipophilicity‑polarity window distinct from its closest non‑fluorinated, mono‑fluorinated, and hydroxy‑methyl analogs [1]. The four‑membered azetidine ring imparts conformational rigidity, while the Boc group permits selective deprotection under mild acidic conditions, enabling downstream functionalisation [1].

Why Tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate Cannot Be Replaced by Other N‑Boc‑Azetidine Analogs in Lead Optimisation


Even structurally close N‑Boc‑azetidine analogs with single‑atom changes at the 3‑position (‑CH₂OH, ‑CH₂F, ‑CF₃) produce large shifts in lipophilicity, hydrogen‑bonding capacity, and amine basicity that directly govern membrane permeability, target binding, and metabolic turnover [1][2]. The difluoromethyl substituent uniquely balances a 1‑log‑unit lipophilicity gain over the hydroxy‑methyl analog, preserves zero hydrogen‑bond donors (unlike ‑CH₂OH), and retains a weakly acidic C‑H proton capable of H‑bond donation (unlike ‑CF₃), while lowering pKa by 2.1–2.5 units relative to the non‑fluorinated parent [1][3]. These orthogonal property vectors cannot be recapitulated by simple formulation adjustments, making blind in‑class substitution a high‑risk strategy for lead series where precise ADME‑Tox modulation is required [2][3].

Quantitative Procurement Evidence: Tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate versus Closest N‑Boc‑Azetidine Analogs


Lipophilicity: XLogP3‑AA 2.0 Achieves Optimal CNS‑MPO Range While Mono‑F and Hydroxy Analogs Fall Outside

The target compound exhibits an XLogP3‑AA of 2.0, which is within the optimal lipophilicity range for CNS drug candidates (typically 1–3). In contrast, tert‑butyl 3‑(hydroxymethyl)azetidine‑1‑carboxylate (XLogP3‑AA = 0.5) [1] and tert‑butyl 3‑(fluoromethyl)azetidine‑1‑carboxylate (ACD/LogP = 1.06) are significantly more polar, while the 3‑CF₃ analog (class estimate LogP ≈ 2.5‑3.0) [2] exceeds the preferred CNS window and increases the risk of high metabolic turnover and phospholipidosis.

Lipophilicity CNS drug design ADME

Basicity Modulation: pKa Decrease of 2.1–2.5 Units Relative to Non‑Fluorinated Azetidine Enhances Membrane Permeability at Physiological pH

Systematic potentiometric titration studies demonstrate that gem‑difluorination at the 3‑position of azetidine reduces the conjugate acid pKa by 2.5 units for the first fluorine and 2.1 units for the second, relative to the non‑fluorinated parent [1]. This translates to a predicted free‑base pKa for the target compound of approximately 7.0‑7.5, which is close to physiological pH and favours a higher fraction of the neutral, membrane‑permeable species compared to the 3‑CH₂F analog (ΔpKa ≈ –1.3) or the 3‑CH₂OH analog (ΔpKa ≈ –0.5 to –1.0, class estimate).

Amine basicity pKa Permeability

Metabolic Stability: High Intrinsic Microsomal Clearance Stability (Exceptional in Class) with a Noted Caveat for the 3,3‑Difluoroazetidine Derivative

A comprehensive microsomal stability screen of mono‑ and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated that the majority of difluorinated heterocycles exhibit high metabolic stability in human liver microsomes, with intrinsic clearance values consistent with low‑turnover compounds (CLint generally <10 mL/min/kg predicted) [1]. Notably, the study identified the 3,3‑difluoroazetidine derivative as the sole exception to this trend, showing elevated clearance [1]. This indicates that the target compound's 3‑CF₂H substitution pattern preserves metabolic stability, unlike the gem‑difluoro azetidine, and that the Boc protecting group further blocks potential N‑dealkylation pathways, making it a preferred scaffold for programs requiring high metabolic stability.

Metabolic stability Microsomal clearance CYP450

Hydrogen‑Bond Donor Capacity: ‑CF₂H as a Lipophilic Bioisostere for ‑OH without Introducing a Classical H‑Bond Donor

The difluoromethyl group (‑CF₂H) functions as a lipophilic hydrogen‑bond donor through polarisation of the C‑H bond, a property absent in the trifluoromethyl (‑CF₃) analog and non‑fluorinated alkyl groups [1][2]. Quantitative hydrogen‑bond acidity scales place the ‑CF₂H H‑bond donor strength (α₂ᴴ ≈ 0.12‑0.14) intermediate between a classical OH donor (α₂ᴴ ≈ 0.3‑0.4) and the essentially non‑donor ‑CF₃ (α₂ᴴ ≈ 0) [1]. At the same time, the target compound's computed hydrogen‑bond donor count is zero (PubChem) [3], distinguishing it from the 3‑CH₂OH analog (HBD = 1) [4]. This unique profile allows the ‑CF₂H analog to engage in productive hydrogen‑bonding interactions with biological targets while maintaining lower overall PSA (29.5 Ų vs 49.8 Ų for the hydroxy analog) and avoiding the PK penalties associated with classical OH donors.

Hydrogen bonding Bioisostere Ligand efficiency

Synthetic Versatility: Boc‑Protected Azetidine Core Enables Quantitative Deprotection and Divergent Functionalisation

The Boc group of the target compound can be quantitatively removed under standard acidic conditions (HCl/1,4‑dioxane) to generate 3‑(difluoromethyl)azetidine hydrochloride in 100% yield [1]. This high‑yielding deprotection enables reliable, scalable generation of the free amine for subsequent N‑functionalisation (amide coupling, sulfonylation, reductive amination) or direct use in medicinal chemistry campaigns. Comparable yields for the deprotection of other Boc‑protected azetidine analogs (e.g., 3‑CH₂OH, 3‑CH₂F) typically range from 85–98% [2], positioning the target compound at the upper end of reproducibility for library synthesis.

Protecting group strategy Parallel synthesis Library generation

Polar Surface Area Advantage: TPSA 29.5 Ų Positions the Compound for Blood‑Brain Barrier Penetration While the Hydroxy Analog (TPSA 49.8 Ų) Exceeds CNS Thresholds

The topological polar surface area (TPSA) of the target compound is 29.5 Ų [1], which is significantly below the typically cited TPSA cut‑off of <60–70 Ų for passive blood‑brain barrier penetration. The closest hydroxy analog (tert‑butyl 3‑(hydroxymethyl)azetidine‑1‑carboxylate) exhibits a TPSA of 49.8 Ų [2], which, while still within the permeable range, is 20.3 Ų higher and introduces a hydrogen‑bond donor, both factors that reduce CNS penetration rates. The mono‑fluoro analog has a TPSA of approximately 30 Ų , comparable to the target compound, but lacks the balanced lipophilicity and hydrogen‑bond donor capacity discussed in Evidence Items 1 and 4.

CNS permeability Polar surface area Blood‑brain barrier

Procurement‑Relevant Application Scenarios for Tert‑butyl 3‑(difluoromethyl)azetidine‑1‑carboxylate in Drug Discovery


CNS‑Penetrant Kinase Inhibitor Fragment Growing

The compound's low TPSA (29.5 Ų), lipophilicity within the CNS‑MPO optimal range (XLogP3‑AA = 2.0), and absence of classical H‑bond donors make it an ideal sp³‑rich azetidine fragment for growing ATP‑competitive kinase inhibitors requiring blood‑brain barrier penetration [1]. After Boc deprotection to the free amine, the 3‑(difluoromethyl)azetidine moiety can be directly coupled to hinge‑binding heterocycles or used to replace higher‑PSA morpholine or piperazine linkers, improving CNS multiparameter optimisation scores without sacrificing potency [1].

Peptide Mimetic Scaffold for Protease or GPCR Modulators

The rigid azetidine ring, combined with the lipophilic hydrogen‑bond donor capacity of the ‑CF₂H group, provides a scaffold that can mimic a peptide β‑turn or a proline residue while enhancing metabolic stability and membrane permeability [2][3]. The quantitative Boc deprotection yield facilitates high‑throughput parallel synthesis of peptide mimetic libraries for screening against serine proteases, GPCR allosteric sites, or protein‑protein interaction interfaces.

Bioisosteric Replacement of 3‑Hydroxyazetidine in Lead Optimisation

In lead series where a 3‑hydroxyazetidine moiety shows target engagement but suffers from rapid glucuronidation or poor permeability (associated with TPSA 49.8 Ų and HBD = 1), the 3‑(difluoromethyl)azetidine analog offers a direct bioisosteric replacement that lowers TPSA by 20.3 Ų, eliminates the O‑glucuronidation liability, and retains directional hydrogen‑bonding capacity through the polarised C‑H of the ‑CF₂H group [4][5]. This swap can be implemented without significant synthetic route redesign, as both scaffolds share the same Boc‑protected azetidine core.

Metabolic‑Stability‑Driven Building Block Selection for 19F‑NMR Fragment Screening Libraries

The presence of two chemically equivalent fluorine atoms (‑CF₂H) provides a robust ¹⁹F‑NMR handle for fragment‑based drug discovery, with a simplified singlet signal that facilitates detection of weak binding events [6]. The high class‑level metabolic stability of difluorinated azetidines ensures that hit fragments can be advanced directly into hit‑to‑lead chemistry without major PK re‑engineering, reducing procurement friction for NMR‑based screening collections [6].

Quote Request

Request a Quote for Tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.